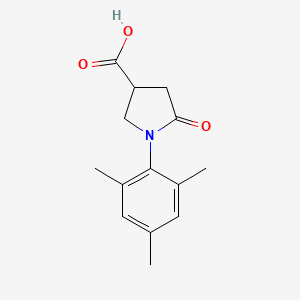

1-Mesityl-5-oxopyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Mesityl-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C14H17NO31. It has a molecular weight of 247.29 g/mol12.

Synthesis Analysis

The synthesis of “1-Mesityl-5-oxopyrrolidine-3-carboxylic acid” and its derivatives has been reported in several studies23. For instance, one study reported the synthesis of new 5-oxopyrrolidine-3-carboxylic acid derivatives from the reaction of 2- (5- ((5-benzoyl-1H-benzo [d] [1,2,3] triazol-1-yl) methyl)-2-thioxo-1,3,4-oxadiazol-3 (2H)-yl) acetohydrazide with aromatic aldehydes and succinic anhydride3.

Molecular Structure Analysis

The molecular structure of “1-Mesityl-5-oxopyrrolidine-3-carboxylic acid” can be represented by the InChI code: 1S/C14H17NO3/c1-8-4-9 (2)13 (10 (3)5-8)15-7-11 (14 (17)18)6-12 (15)16/h4-5,11H,6-7H2,1-3H3, (H,17,18)42. The compound has a complexity of 343 and a topological polar surface area of 57.6 Ų4.

Chemical Reactions Analysis

While specific chemical reactions involving “1-Mesityl-5-oxopyrrolidine-3-carboxylic acid” are not readily available, the compound is likely to participate in reactions typical of carboxylic acids and pyrrolidines2.

Physical And Chemical Properties Analysis

“1-Mesityl-5-oxopyrrolidine-3-carboxylic acid” is a solid compound with a purity of 95%2. It has a molecular weight of 247.29 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 24.Applications De Recherche Scientifique

Anticancer and Antimicrobial Activity

1-Mesityl-5-oxopyrrolidine-3-carboxylic acid derivatives have shown promising results in the field of anticancer and antimicrobial activities. Specifically, derivatives with azole, diazole, and hydrazone moieties have been synthesized and tested. Some of these compounds demonstrated potent anticancer activity against A549 cells, and certain derivatives showed selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including linezolid and tedizolid-resistant strains (Kairytė et al., 2022).

Antioxidant Activity

Research has also explored the antioxidant properties of 1-Mesityl-5-oxopyrrolidine-3-carboxylic acid derivatives. Novel derivatives containing various substituents like chloro, hydroxyl, isopropyl, nitro, nitroso, and amino have been synthesized. Some of these compounds were identified as potent antioxidants, with certain derivatives showing higher antioxidant activity than ascorbic acid (Tumosienė et al., 2019).

Biological Activity Prediction

The compound has been used in synthesizing novel bicyclic systems, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones. These systems' structures have been confirmed through various methods, and predictions of their biological activities have been presented, indicating potential in drug discovery (Kharchenko et al., 2008).

Spectroscopic and Quantum Mechanical Studies

Spectroscopic properties of derivatives like 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid have been investigated. This includes analysis using FT-IR, NMR, UV techniques, and quantum chemical methods, contributing to a deeper understanding of the compound's chemical characteristics (Devi et al., 2020).

Safety And Hazards

Orientations Futures

The future directions for “1-Mesityl-5-oxopyrrolidine-3-carboxylic acid” and its derivatives could involve further exploration of their potential biological activities, such as their anti-inflammatory properties3. Additionally, more research could be conducted to elucidate their synthesis, chemical reactions, and safety profiles23.

Propriétés

IUPAC Name |

5-oxo-1-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-8-4-9(2)13(10(3)5-8)15-7-11(14(17)18)6-12(15)16/h4-5,11H,6-7H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLGQTRQNJDIMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CC(CC2=O)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387775 |

Source

|

| Record name | 5-Oxo-1-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Mesityl-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

63675-25-2 |

Source

|

| Record name | 5-Oxo-1-(2,4,6-trimethylphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1351145.png)

![6-[(2,2-Dimethylpropanoyl)amino]-2,3-difluorobenzoic acid](/img/structure/B1351158.png)